Methyl 5-bromo-3-chloropyrazine-2-carboxylate

Description

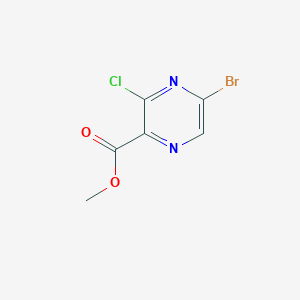

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a heteroaromatic compound featuring a pyrazine ring substituted with bromine at position 5, chlorine at position 3, and a methyl ester group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen atoms and ester functionality. Its molecular formula is C₆H₄BrClN₂O₂, with a molar mass of 266.47 g/mol. The bromine and chlorine substituents enhance its electrophilicity, making it amenable to cross-coupling reactions, while the ester group facilitates further derivatization via hydrolysis or nucleophilic substitution .

Properties

CAS No. |

61655-82-1 |

|---|---|

Molecular Formula |

C6H4BrClN2O2 |

Molecular Weight |

251.46 g/mol |

IUPAC Name |

methyl 5-bromo-3-chloropyrazine-2-carboxylate |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 |

InChI Key |

WAKKYDYEXHZKFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Hydrolysis: Basic conditions using hydroxide ions (e.g., LiOH) are used for hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted pyrazine derivatives.

Coupling Reactions: Biaryl compounds.

Hydrolysis: 5-bromo-3-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as a building block for the development of new drugs and active pharmaceutical ingredients.

Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.

Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 5-bromo-3-chloropyrazine-2-carboxylate becomes evident when compared to analogous pyrazine derivatives. Below is a detailed analysis of key analogs, focusing on substituent patterns, reactivity, and applications.

Substituent Position and Halogen Variation

Key Insight : Halogen positioning (Br at C5 vs. C3) and functional groups (ester vs. amine) significantly alter reactivity. For example, the ester group in the target compound enables carboxylate formation, whereas the amine in 5-bromo-3-chloropyrazin-2-amine favors coupling reactions .

Functional Group Variation

Key Insight: Carboxylic acid derivatives (e.g., 3-Bromopyrazine-2-carboxylic acid) lack the ester’s versatility in neutral conditions, while hydroxyl and amino groups in analogs like 1503-04-4 introduce polarity, affecting solubility and pharmacokinetics .

Physicochemical Properties

- Lipophilicity : Methyl 3-bromo-6-methylpyrazine-2-carboxylate (LogP ~2.1) is more lipophilic than the target compound (estimated LogP ~1.8) due to the methyl group .

- Solubility : Esters generally exhibit lower aqueous solubility than carboxylic acids. For instance, 3-Bromopyrazine-2-carboxylic acid (CAS 937669-80-2) is water-soluble (>10 mg/mL), whereas the target compound likely requires organic solvents .

Biological Activity

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrClN2O2. It features a pyrazine ring with bromine and chlorine substituents, which significantly influence its biological properties. The compound is characterized by its ability to interact with various biological targets, altering their activity.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis. Research has indicated that the compound may act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects in breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development in cancer therapeutics .

Case Studies

-

Study on Anticancer Activity :

A study conducted by Kim et al. (2006) evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics . -

Antimicrobial Efficacy :

Research published in Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating its potential for treating infections caused by multidrug-resistant organisms.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C7H5BrClN2O2 | Exhibits significant antimicrobial and anticancer activities |

| Methyl 6-bromo-5-chloropyrazine-2-carboxylate | C7H5BrClN2O2 | Similar structure but different biological activity profile |

| Methyl 3-chloro-pyrazine-2-carboxylate | C6H5ClN2O2 | Lacks bromine substitution; less potent biologically |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.